molecular formula C19H17N3O5 B10939052 (2E)-1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one

(2E)-1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one

Cat. No.: B10939052
M. Wt: 367.4 g/mol
InChI Key: NULJDSVSCDPZGV-MDZDMXLPSA-N
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Description

(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring and a nitrophenoxy group, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenoxy group can be introduced via nitration of a suitable phenol derivative using concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves a coupling reaction between the pyrazole derivative and the nitrophenoxy derivative, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in ethanol under reflux conditions.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound’s nitrophenoxy group can participate in electron transfer reactions, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)-2-PROPEN-1-ONE: Lacks the nitrophenoxy group, resulting in different reactivity and biological activity.

    1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but without the furan ring, affecting its chemical properties.

Uniqueness

(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to the presence of both the nitrophenoxy and furan groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-1-(2,5-dimethylpyrazol-3-yl)-3-[5-[(4-nitrophenoxy)methyl]furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C19H17N3O5/c1-13-11-18(21(2)20-13)19(23)10-9-16-7-8-17(27-16)12-26-15-5-3-14(4-6-15)22(24)25/h3-11H,12H2,1-2H3/b10-9+

InChI Key

NULJDSVSCDPZGV-MDZDMXLPSA-N

Isomeric SMILES

CC1=NN(C(=C1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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